Benzenamine, 3-(2-chloro-4-pyrimidinyl)-

Descripción general

Descripción

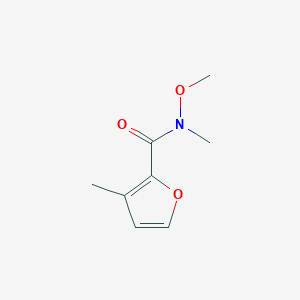

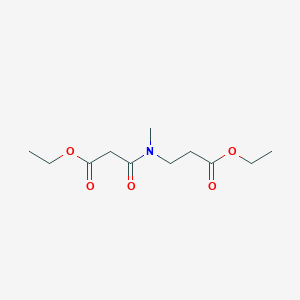

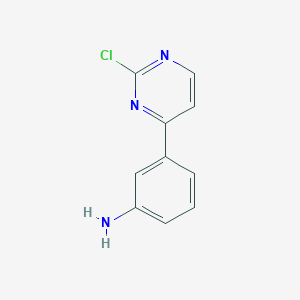

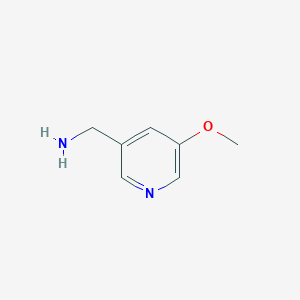

Benzenamine, 3-(2-chloro-4-pyrimidinyl)- , also known by its chemical formula C<sub>10</sub>H<sub>8</sub>ClN<sub>3</sub> , is a synthetic organic compound. It belongs to the class of aromatic amines and contains a pyrimidine ring as a substituent on the benzene ring. The compound’s structure combines aromatic and heterocyclic features.

Synthesis Analysis

The synthesis of Benzenamine, 3-(2-chloro-4-pyrimidinyl)- involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and halogenation processes. One common method is the reaction of 4-bromoaniline with 2-chloroethylamine hydrochloride under appropriate conditions. The resulting compound undergoes further purification and characterization.

Molecular Structure Analysis

The molecular structure of Benzenamine, 3-(2-chloro-4-pyrimidinyl)- consists of a benzene ring attached to a pyrimidine moiety. The chlorine atom at position 2 of the pyrimidine ring contributes to its unique properties. The compound’s molecular weight is approximately 205.64 g/mol .

Chemical Reactions Analysis

Benzenamine, 3-(2-chloro-4-pyrimidinyl)- can participate in various chemical reactions, including:

- Acylation : The amino group can undergo acylation reactions with acid chlorides or anhydrides.

- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles.

- Reductive Amination : The compound can react with reducing agents to form secondary amines.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature (exact value varies based on purity).

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

- Color : The compound may appear as a white to pale yellow solid.

Aplicaciones Científicas De Investigación

Antifilarial Activity

- A study synthesized a series of compounds related to Benzenamine, 3-(2-chloro-4-pyrimidinyl)-, for evaluating their antifilarial activity. These compounds showed activity against adult Litomosoides carinii infections, highlighting a potential application in treating filarial infections (Angelo et al., 1983).

Crystal Structure Analysis

- Research on the crystal structure of derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)-, such as 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, helps in understanding the molecular geometry and potential chemical properties (Yang et al., 2010).

Antinociceptive and Anti-inflammatory Properties

- Derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)- have been evaluated for their antinociceptive and anti-inflammatory properties, indicating their potential use in pain management and inflammation treatment (Selvam et al., 2012).

Synthesis of Novel Compounds

- Studies focus on synthesizing novel derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)- for various applications, demonstrating the versatility of this compound in chemical synthesis (Vaid et al., 2012).

Antimicrobial Activity

- Research on the synthesis and antimicrobial activity of derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)-, such as 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one, highlights their potential application in developing new antimicrobial agents (Kumar et al., 2022).

Antitumor Activity

- The synthesis and evaluation of thiazine and thiazole derivatives related to Benzenamine, 3-(2-chloro-4-pyrimidinyl)-, for their antitumor activity opens up potential applications in cancer research and treatment (Haggam et al., 2017).

Docking Studies

- Docking studies of derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)- contribute to understanding their interaction with biological targets, which is crucial for drug design and development (Bommeraa et al., 2019).

Corrosion Inhibition

- Certain derivatives of Benzenamine, 3-(2-chloro-4-pyrimidinyl)- have been studied for their corrosion inhibition performance, particularly for mild steel in acidic solutions, suggesting applications in material science and engineering (Hou et al., 2019).

Synthesis of Nilotinib

- The compound has been used in the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase, indicating its role in pharmaceutical applications (Yankun et al., 2011).

Safety And Hazards

- Toxicity : As with many aromatic amines, Benzenamine, 3-(2-chloro-4-pyrimidinyl)- may be toxic. Proper handling and protective measures are essential.

- Hazardous Reactions : Avoid strong oxidizing agents or incompatible materials during storage or handling.

Direcciones Futuras

Research on Benzenamine, 3-(2-chloro-4-pyrimidinyl)- should focus on:

- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

- Structure-Activity Relationships : Understand how structural modifications affect its properties.

- Environmental Impact : Assess its environmental fate and toxicity.

Propiedades

IUPAC Name |

3-(2-chloropyrimidin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-13-5-4-9(14-10)7-2-1-3-8(12)6-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVOVPVTEXLMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 3-(2-chloro-4-pyrimidinyl)- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)

![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)